N-ethyl-2-morpholinoacetamide
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Overview
Description
N-ethyl-2-morpholinoacetamide is an organic compound with the molecular formula C8H16N2O2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an ethyl group attached to the nitrogen atom and an acetamide group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-2-morpholinoacetamide can be synthesized through several methods. One common approach involves the reaction of morpholine with ethyl chloroacetate, followed by the addition of ammonia to form the desired product. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the purification of intermediates and the removal of by-products to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-morpholinoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-ethyl-2-morpholinoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic properties, including its use as a precursor in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in metabolic processes. For instance, it can bind to active sites of enzymes, altering their activity and affecting downstream biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-ethyl-2-morpholinoacetamide can be compared with other similar compounds, such as:
N-methyl-2-morpholinoacetamide: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.
N-ethyl-2-piperidinoacetamide: Contains a piperidine ring instead of a morpholine ring. This structural difference can lead to variations in chemical properties and applications.
N-ethyl-2-pyrrolidinoacetamide:
Properties
IUPAC Name |
N-ethyl-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-9-8(11)7-10-3-5-12-6-4-10/h2-7H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEMHNIESYLIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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